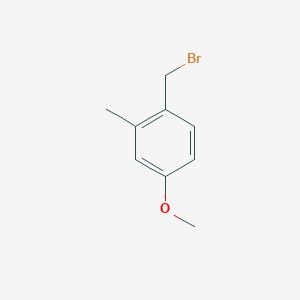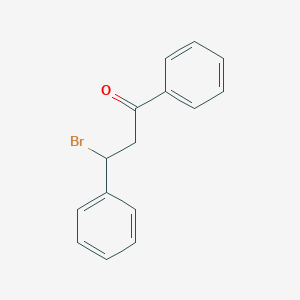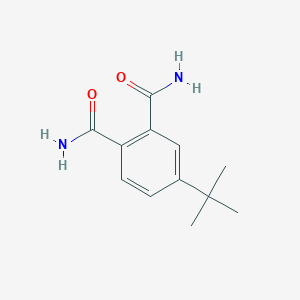![molecular formula C12H7ClN2O B3270241 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-56-9](/img/structure/B3270241.png)
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7ClN2O. It has a molecular weight of 230.65 g/mol . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine and its derivatives has been reported in various studies. For instance, a series of oxazolo[4,5-b]pyridine was synthesized in a lab and examined as potential antimicrobial agents . Another study reported the use of a palladium-catalyzed direct C–H bond functionalization methodology to build the tricyclic scaffold .Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is characterized by a five-membered oxazole ring fused with a pyridine ring . The presence of hetero atoms or groupings imparts preferential specificities in their biological responses .Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine and similar compounds have shown promising anti-inflammatory and analgesic activities. Some of these compounds have been found to possess activity comparable to well-known drugs like phenylbutazone or indomethacin, but without causing gastrointestinal irritation typical of acidic anti-inflammatory compounds (Clark et al., 1978).
Antimicrobial Activity
A study conducted on various 2-(substituted)oxazolo[4,5-b]pyridine derivatives, including those similar to 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, demonstrated significant antimicrobial activity against different bacteria strains and drug-resistant isolates, as well as one fungus strain and its drug-resistant isolates. The derivatives showed potent activity, with some even surpassing the effectiveness of standard drugs like ampicillin and gentamicin (Celik, Erol & Kuyucuklu, 2021).
Synthesis and Chemical Properties
The synthesis of oxazolo[4,5-b]pyridine derivatives, including those similar to 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, has been a subject of considerable interest. Various studies have investigated efficient methods for synthesizing these compounds, exploring the effects of different solvents and reactant ratios on the synthesis process (Ji-we, 2013). Additionally, research has focused on mild and efficient synthesis methods using non-toxic catalysts (Mohammadpoor-Baltork, Khosropour & Hojati, 2007).
Safety and Hazards
properties
IUPAC Name |
2-(3-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLJFLHRRKXNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B3270162.png)






![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B3270217.png)
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3270224.png)

![2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270235.png)
![2-(Pyridin-3-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270236.png)
![2-(2,4-Difluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3270237.png)
![2-(Pyridin-2-yl)oxazolo[4,5-b]pyridine](/img/structure/B3270269.png)